An In-depth Technical Guide to 2-Quinoxalineacetonitrile: Synthesis, Applications, and Core Properties for the Modern Researcher
An In-depth Technical Guide to 2-Quinoxalineacetonitrile: Synthesis, Applications, and Core Properties for the Modern Researcher
This guide provides an in-depth technical exploration of 2-Quinoxalineacetonitrile (CAS No. 14068-13-4), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental choices, potential mechanisms of action, and practical considerations for laboratory use.
Core Compound Profile: 2-Quinoxalineacetonitrile
2-Quinoxalineacetonitrile, also known as (Quinoxalin-2-yl)acetonitrile, is a heterocyclic compound featuring a quinoxaline ring system fused from a benzene and a pyrazine ring, with an acetonitrile group at the 2-position.[1][2] This specific arrangement of nitrogen atoms and the reactive nitrile functionality makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure is foundational to a wide array of compounds investigated for various therapeutic applications.[3][4]
Chemical Structure
Caption: Chemical structure of 2-Quinoxalineacetonitrile (C₁₀H₇N₃).
Physicochemical Properties
A summary of key quantitative data provides a foundational understanding of the compound's behavior and handling requirements.
| Property | Value | Source |
| CAS Number | 14068-13-4 | [1][2] |
| Molecular Formula | C₁₀H₇N₃ | [1][2] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 116-117 °C | [1] |
| Boiling Point | 327 °C | [1] |
| Density | 1.242 g/cm³ | [1] |
| Flash Point | 116 °C | [1] |
| Refractive Index | 1.651 | [1] |
Synthesis and Mechanistic Considerations
While specific, scaled-up industrial syntheses of 2-Quinoxalineacetonitrile are often proprietary, the construction of the quinoxaline core is a well-established area of organic chemistry. The most common and reliable method involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.
The Hinsberg Quinoxaline Synthesis: A Foundational Approach
The Hinsberg reaction, or variations thereof, remains a primary strategy for forming the quinoxaline heterocycle. This approach provides a logical and efficient pathway to the core scaffold.
Caption: Generalized workflow for the synthesis of 2-Quinoxalineacetonitrile.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent (e.g., ethanol or acetic acid) is critical. Protic solvents facilitate the proton transfers necessary for both the initial imine formation and the subsequent dehydration step that drives the reaction to completion. Acetic acid can serve as both a solvent and a catalyst.
-
Reactant Equivalents: Using a near 1:1 molar ratio of the diamine and dicarbonyl precursors is standard to maximize yield and minimize side products from unreacted starting materials.
-
Temperature Control: The reaction is often initiated at room temperature and may be gently heated to reflux to ensure full conversion. Monitoring via Thin Layer Chromatography (TLC) is essential to determine the reaction endpoint and avoid degradation from excessive heating.
Generalized Laboratory Protocol
This protocol describes a self-validating system for the synthesis of a quinoxaline derivative, adaptable for 2-Quinoxalineacetonitrile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 eq) dissolved in a minimal amount of ethanol.
-
Reagent Addition: Slowly add a solution of the appropriate α-keto acetonitrile derivative (1.05 eq) in ethanol to the stirring diamine solution. The slight excess of the keto compound ensures complete consumption of the more valuable diamine.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, more polar product spot.
-
Completion: If the reaction is sluggish, gently heat the mixture to reflux (typically 60-80°C) for an additional 1-4 hours until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.
-
Purification: Collect the crude solid by vacuum filtration, washing with cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final, pure 2-Quinoxalineacetonitrile.
Applications in Drug Discovery and Development
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3][5] Derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]
The Role of the Nitrile Pharmacophore
The acetonitrile moiety is not merely a synthetic handle; it is a potent pharmacophore. The nitrile group is a versatile functional group in drug design due to its electronic properties and ability to engage in specific molecular interactions.[6]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, anchoring the molecule within a target protein's active site.[6]
-
Dipole Interactions: The strong dipole of the C≡N bond can participate in favorable dipole-dipole interactions.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]
Potential Mechanisms of Action for Quinoxaline Derivatives
Research into quinoxaline-based compounds has revealed several potential mechanisms of therapeutic action.
-
DNA Gyrase and Topoisomerase Inhibition: Similar to quinolone antibiotics, some quinoxaline derivatives can target bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing DNA supercoiling during replication. Inhibition leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering cell death.[8] This mechanism provides a clear rationale for their use as antibacterial agents.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Inhibition: In oncology, a key target is the cellular response to hypoxia (low oxygen), a common feature of solid tumors. The HIF-1α transcription factor is a master regulator of this response. Some quinoxaline 1,4-dioxide derivatives have been shown to inhibit the HIF-1α pathway, thereby blocking tumor angiogenesis and cell survival mechanisms.[9]
Caption: Simplified HIF-1α signaling pathway and a potential point of inhibition.
Spectroscopic Characterization Profile
Accurate characterization is paramount for verifying the identity and purity of 2-Quinoxalineacetonitrile. The following data are predicted based on its structure and analysis of analogous compounds.[10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxaline ring (7.5-8.5 ppm). A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group (around 4.0 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons (120-150 ppm). A signal for the nitrile carbon (-C≡N) (around 115-120 ppm). A signal for the methylene carbon (-CH₂-) (around 25-35 ppm). |
| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the C≡N stretch (around 2240-2260 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z = 169.18. Fragmentation patterns corresponding to the loss of HCN or the acetonitrile group. |
Safety, Handling, and Storage
As a research chemical, 2-Quinoxalineacetonitrile must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[11][12]
-
Hazard Classification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a fume hood.[12] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]
-
Ingestion: Wash out mouth with water. Consult a physician.[11]
-
References
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Mechanism of action of quinolones. PubMed. [Link]
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Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]
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Synthesis of quinoxalines. Organic Chemistry Portal. [Link]
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Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
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A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. [Link]
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